Cannabiorcol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Cannabiorcol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabiorcol (CBN-C1) is a lesser-known phytocannabinoid found in Cannabis sativa. While research into its properties is not as extensive as that for major cannabinoids like THC and CBD, emerging studies indicate its potential as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Cannabiorcol, with a focus on its inhibitory effects on the p38/MSK-1/NF-κB signaling pathway. Detailed experimental protocols for relevant assays are also presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
Cannabiorcol is structurally related to cannabinol (CBN), differing by the substitution of a methyl group for the pentyl side chain.
| Identifier | Value | Source |
| IUPAC Name | 3,6,6,9-tetramethylbenzo[c]chromen-1-ol | [1] |
| Synonyms | Cannabinol C1, CBN-C1, 3X9ANZ6GZQ, 3,6,6,9-Tetramethyl-6H-dibenzo[b,d]pyran-1-ol | [1][2] |
| CAS Number | 19825-73-1 | [1][2] |
| Molecular Formula | C₁₇H₁₈O₂ | |
| SMILES | CC1=CC2=C(C=C1)C(OC3=CC(=CC(=C32)O)C)(C)C | |
| InChIKey | XWIWWMIPMYDFOV-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 254.32 g/mol | |
| Exact Mass | 254.130679813 Da | |
| XLogP3-AA (Computed) | 4.1 | |
| Topological Polar Surface Area (Computed) | 29.5 Ų | |
| Hydrogen Bond Donor Count (Computed) | 1 | |
| Hydrogen Bond Acceptor Count (Computed) | 2 | |
| Solubility | Soluble in acetonitrile (≥10 mg/ml) | |
| Purity (as a reference standard) | ≥95% |
Spectroscopic Data
Detailed experimental spectroscopic data for Cannabiorcol is limited in publicly accessible literature. However, general characteristics for cannabinoids can be described.
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Mass Spectrometry: The fragmentation of cannabinoids in mass spectrometry is well-documented. Common fragmentation pathways include the loss of a methyl radical, retro-Diels-Alder reactions, and cleavage of the side chain. In-source fragmentation of cannabinoids can yield characteristic product ions useful for identification. A searchable GC-MS spectral database from Cayman Chemical may contain the mass spectrum for Cannabiorcol.
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NMR Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of cannabinoids. For cannabinol-type structures, the aromatic protons and the methyl groups give characteristic signals. The chemical shifts are influenced by the substitution pattern on the aromatic ring and the nature of the side chain.
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Infrared (IR) Spectroscopy: The IR spectra of cannabinoids typically show characteristic bands for the phenolic hydroxyl group (O-H stretch), aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending vibrations. The region between 1500-1650 cm⁻¹ is often characteristic of the aromatic and cyclohexene ring vibrations.
Biological Activity and Signaling Pathways
Recent research has identified Cannabiorcol as a novel inhibitor of the p38/MSK-1/NF-κB signaling pathway, which plays a critical role in inflammation and has been implicated in the pathogenesis of osteoarthritis. Cannabiorcol has been shown to inhibit the expression of matrix metalloproteinases (MMPs) induced by interleukin-1β (IL-1β) in vitro and to alleviate osteoarthritis in a rat model.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of Cannabiorcol on the IL-1β-induced p38/MSK-1/NF-κB signaling pathway leading to the expression of Matrix Metalloproteinases (MMPs).
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the biological activity of Cannabiorcol.
Isolation of Minor Cannabinoids from Cannabis sativa
The isolation of minor cannabinoids like Cannabiorcol from a complex cannabis extract typically involves chromatographic techniques. Flash chromatography is a common method for purification.
Protocol: Flash Chromatography for Minor Cannabinoid Isolation
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Extraction: Extract dried and homogenized cannabis plant material with a suitable solvent (e.g., cold ethanol) to minimize the co-extraction of waxes and chlorophyll.
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Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator.
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Winterization (Optional): Dissolve the crude extract in ethanol and chill at a low temperature (e.g., -20°C) to precipitate waxes and other lipids. Filter the solution to remove the precipitated material.
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Chromatography:
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Stationary Phase: Normal-phase (silica gel) or reversed-phase (e.g., C18-bonded silica) chromatography can be employed. The choice depends on the specific separation required.
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Mobile Phase:
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For normal-phase chromatography, a non-polar solvent system such as a gradient of hexane and ethyl acetate is typically used.
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For reversed-phase chromatography, a polar solvent system such as a gradient of water and methanol or acetonitrile is common.
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Detection: Use a UV detector to monitor the elution of cannabinoids.
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Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.
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Analysis and Pooling: Analyze the collected fractions using an analytical technique such as HPLC or LC-MS to identify the fractions containing Cannabiorcol. Pool the pure fractions.
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Solvent Evaporation: Remove the solvent from the pooled fractions to obtain the purified Cannabiorcol.
Western Blot for p38 MAPK Pathway Activation
Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of p38 MAPK and NF-κB, to assess the activation state of the signaling pathway.
Protocol: Western Blot Analysis
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Cell Culture and Treatment: Culture appropriate cells (e.g., chondrocytes) and treat them with IL-1β in the presence or absence of varying concentrations of Cannabiorcol for a specified time.
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Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-NF-κB p65, anti-total-NF-κB p65) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
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Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Real-Time PCR for MMP Expression
Real-time polymerase chain reaction (RT-PCR) is used to quantify the messenger RNA (mRNA) levels of specific genes, such as MMPs, to determine the effect of Cannabiorcol on their expression.
Protocol: Real-Time PCR Analysis
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Cell Culture and Treatment: Treat cells as described for the Western blot protocol.
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RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
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RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
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Real-Time PCR:
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Prepare a reaction mixture containing the cDNA template, gene-specific primers for the MMPs of interest (e.g., MMP-1, MMP-3, MMP-13) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
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Perform the PCR amplification in a real-time PCR instrument.
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Data Analysis: Analyze the amplification data to determine the relative expression levels of the target MMP genes, normalized to the expression of the housekeeping gene, using the ΔΔCt method.
Logical Relationships in Experimental Design
The following diagram illustrates the logical workflow for investigating the effects of Cannabiorcol.
Conclusion
Cannabiorcol is an emerging phytocannabinoid with demonstrated biological activity as an inhibitor of the pro-inflammatory p38/MSK-1/NF-κB signaling pathway. While further research is needed to fully characterize its physicochemical properties and to develop optimized synthesis and isolation protocols, the available data suggest its potential as a lead compound for the development of novel therapeutics, particularly for inflammatory conditions such as osteoarthritis. This guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of Cannabiorcol.
